molecular formula C15H14F2N2O2S B5966491 1-[2-(Difluoromethoxy)phenyl]-3-(4-methoxyphenyl)thiourea

1-[2-(Difluoromethoxy)phenyl]-3-(4-methoxyphenyl)thiourea

Cat. No.: B5966491
M. Wt: 324.3 g/mol
InChI Key: XFHQJHUIUCIHKM-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]-3-(4-methoxyphenyl)thiourea is a chemical compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)phenyl]-3-(4-methoxyphenyl)thiourea typically involves the reaction of 2-(difluoromethoxy)aniline with 4-methoxyphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the thiourea linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Difluoromethoxy)phenyl]-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(Difluoromethoxy)phenyl]-3-(4-methoxyphenyl)thiourea has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the difluoromethoxy and methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Difluoromethoxy)phenyl]-3-(4-methoxyphenyl)thiourea stands out due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability and interaction with biological targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2S/c1-20-11-8-6-10(7-9-11)18-15(22)19-12-4-2-3-5-13(12)21-14(16)17/h2-9,14H,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHQJHUIUCIHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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